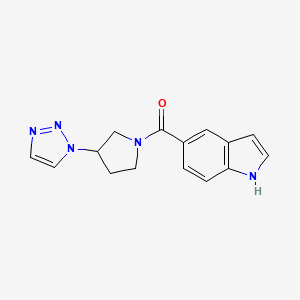

4-chloro-1H-indazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

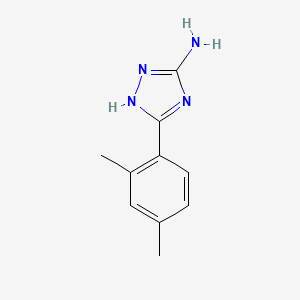

4-chloro-1H-indazole-5-carboxylic acid is an important pharmaceutical intermediate used to build active drug molecules . It has a molecular weight of 196.59 .

Synthesis Analysis

There are several synthetic approaches to 1H- and 2H-indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The IUPAC name of this compound is this compound. Its InChI code is 1S/C8H5ClN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) .Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For instance, N-tosylhydrazones can react with arynes under mild reaction conditions to afford 3-substituted indazoles . Also, the [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It should be stored at room temperature .Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A study by Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule useful for preparing collections of peptidomimetics or biologically active compounds. This approach overcomes the Dimroth rearrangement challenge, showcasing the potential of related carboxylic acid derivatives in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Cross-Coupling Reactions of Dihalo Heterocycles

Houpis et al. (2010) reported on the use of the carboxylic acid anion moiety as a tunable directing group in cross-coupling reactions. Their work produced selectively substituted nicotinic acids and triazoles, illustrating the versatility of carboxylic acid derivatives in regioselective synthesis (Houpis et al., 2010).

Structural Characterization and Synthesis of Indazoles

Teixeira et al. (2006) explored the synthesis and structural characterization of indazoles substituted at N-1 and N-2 positions with ester-containing side chains, leading to the synthesis of corresponding indazole carboxylic acids. Their work demonstrates the structural versatility and potential applications of indazole carboxylic acids in materials science and molecular design (Teixeira et al., 2006).

Corrosion Inhibition Studies

A study on the inhibition efficiency of triazole derivatives for mild steel corrosion in acidic media by Lagrenée et al. (2002) provides insight into the practical applications of triazole and indazole derivatives in industrial settings, highlighting their potential as corrosion inhibitors (Lagrenée et al., 2002).

Photoluminescence Properties of Coordination Polymers

Wang et al. (2016) focused on the development of coordination polymers based on the 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid ligand, showcasing how indazole carboxylic acid derivatives can be used in the creation of materials with promising photoluminescence properties for potential application in sensors and optoelectronic devices (Wang et al., 2016).

Crystal Structure Study for Improved Bioactivity

Research by Yong-zhou (2008) on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid demonstrates the importance of understanding crystal structures for the stabilization and enhancement of bioactive compounds' therapeutic activity (Yong-zhou, 2008).

Mechanism of Action

Target of Action

The primary target of 4-chloro-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

This compound interacts with its target, the S1P1 receptor, by activating it . This activation results in the maintenance of endothelial barrier integrity . Desensitization of s1p1 can lead to peripheral blood lymphopenia .

Biochemical Pathways

The biochemical pathway affected by this compound involves the sphingosine-1-phosphate (S1P) signaling pathway . The downstream effects of this pathway include the regulation of endothelial barrier integrity and lymphocyte trafficking .

Result of Action

The molecular and cellular effects of this compound’s action involve the maintenance of endothelial barrier integrity . This can have significant implications for vascular health and immune response.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

Properties

IUPAC Name |

4-chloro-1H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUXNABXVRJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890325-99-1 |

Source

|

| Record name | 4-chloro-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2596519.png)

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]but-2-ynamide](/img/structure/B2596521.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2596526.png)

![N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596529.png)

![2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2596531.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2596533.png)